(4-(Difluoromethyl)-2-fluorophenyl)boronic acid
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Overview
Description
(4-(Difluoromethyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethyl and fluorine groups. The presence of these substituents imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-fluorophenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-(difluoromethyl)-2-fluoroiodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products Formed
Phenols: Formed through oxidation.
Hydroxyl derivatives: Formed through reduction.
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(4-(Difluoromethyl)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-2-fluorophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through Lewis acid-base interactions, facilitating the formation of cyclic esters and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 3,4-Difluorophenylboronic acid
Uniqueness
(4-(Difluoromethyl)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties, enhancing its reactivity and stability compared to other boronic acids. The difluoromethyl group increases the lipophilicity and metabolic stability of the compound, making it valuable in drug discovery and other applications .
Properties
Molecular Formula |
C7H6BF3O2 |
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Molecular Weight |
189.93 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H |
InChI Key |
RLCUEWWJCWZCJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)F)F)(O)O |
Origin of Product |
United States |
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